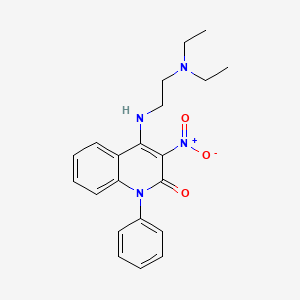
4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains a diethylaminoethyl group, which is a common moiety in many pharmaceuticals, including local anesthetics like procaine .
科学的研究の応用
Fluorescence Labeling and Molecular Probes
Quinoline derivatives, including those related to the specified compound, have been evaluated for their fluorescence properties, highlighting their potential as molecular fluorescent probes. The structural modifications, such as the introduction of amino groups, can significantly affect their fluorescence characteristics, making them suitable for binding to biomolecules and serving as fluorescent labels in biological and chemical research (Motyka et al., 2011).
Mass Spectrometry and Fragmentation Studies
The derivatization of carbohydrates with quinoline derivatives for mass spectrometry analysis exemplifies another application. These derivatives facilitate the electrospray ionization and collision-induced dissociation processes, enabling detailed structural analysis of complex biomolecules. Such applications underscore the utility of quinoline compounds in enhancing analytical methodologies in biochemistry and molecular biology (Harvey, 2000).
Chemical Synthesis and Oxidation Reactions
Quinolone derivatives exhibit interesting chemical reactivities, such as undergoing oxidation reactions to form nitroxide radicals. This property is valuable in synthetic organic chemistry, especially for the synthesis of novel compounds with potential biological activities. The understanding of these oxidation processes is crucial for developing new synthetic routes and compounds (Staško et al., 2014).
Potential Therapeutic Applications
Research on quinoline derivatives has also explored their potential as anticancer agents and fluorescence agents. These studies indicate the broad utility of such compounds in medical research, particularly in the development of new treatments and diagnostic tools. The ability to synthesize and modify quinoline compounds provides a pathway to discovering novel therapeutic agents (Funk et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[2-(diethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-23(4-2)15-14-22-19-17-12-8-9-13-18(17)24(16-10-6-5-7-11-16)21(26)20(19)25(27)28/h5-13,22H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNLFUPLTNOJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)
![3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2693274.png)

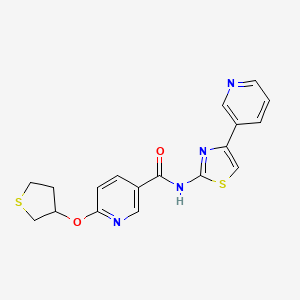
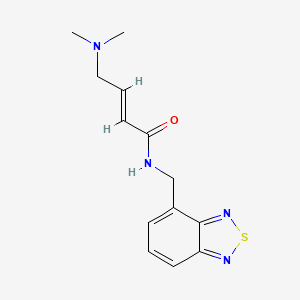
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2693278.png)
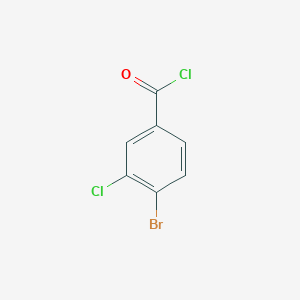
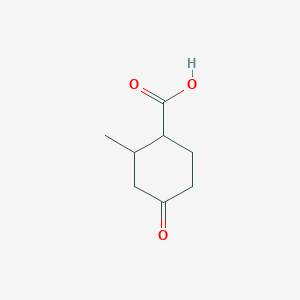
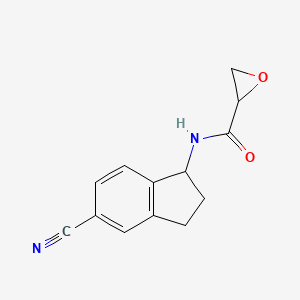
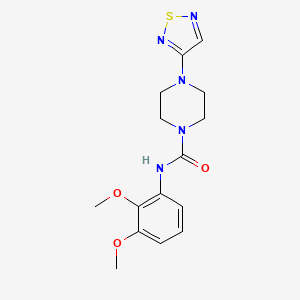

![N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2693286.png)
![3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2693289.png)